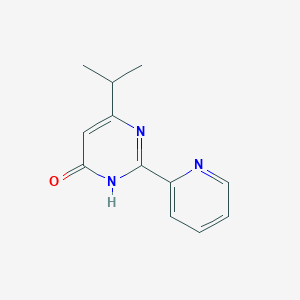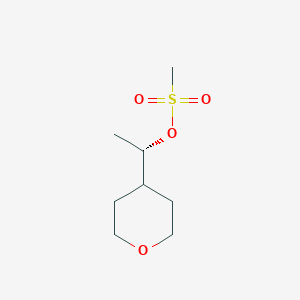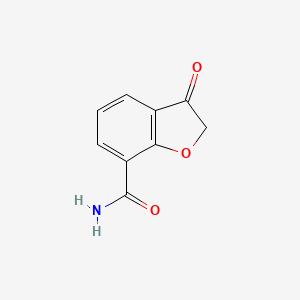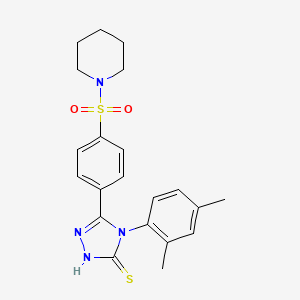
4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as cell division and inflammation.
Pathways Involved: It modulates signaling pathways related to apoptosis, oxidative stress, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-Dimethylphenyl)-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-one
Uniqueness
The uniqueness of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C21H24N4O2S2 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S2/c1-15-6-11-19(16(2)14-15)25-20(22-23-21(25)28)17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,28) |
Clé InChI |
QKDRNUPZUBBUKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
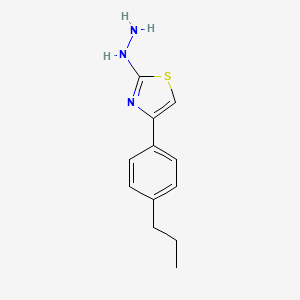

![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
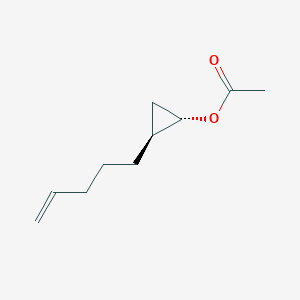
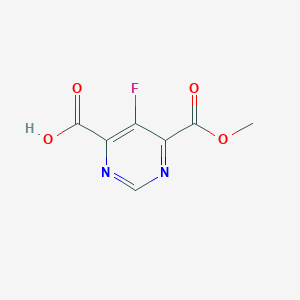
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
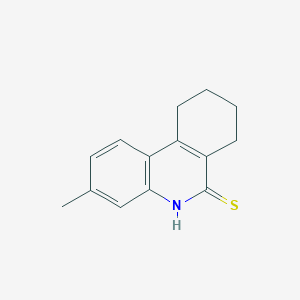
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
